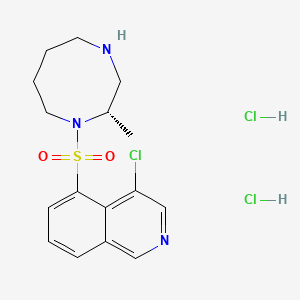

H-0106 dihydrochloride

Description

Properties

Molecular Formula |

C16H22Cl3N3O2S |

|---|---|

Molecular Weight |

426.8 g/mol |

IUPAC Name |

4-chloro-5-[[(2S)-2-methyl-1,4-diazocan-1-yl]sulfonyl]isoquinoline;dihydrochloride |

InChI |

InChI=1S/C16H20ClN3O2S.2ClH/c1-12-9-18-7-2-3-8-20(12)23(21,22)15-6-4-5-13-10-19-11-14(17)16(13)15;;/h4-6,10-12,18H,2-3,7-9H2,1H3;2*1H/t12-;;/m0../s1 |

InChI Key |

FJTAIFQBRYJWMX-LTCKWSDVSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

H-0106 Dihydrochloride; H 0106 Dihydrochloride; H0106 Dihydrochloride; H-0106 Dihydrochloride; H 0106 2HCl; H0106 2HCl; |

Origin of Product |

United States |

Foundational & Exploratory

H-0106 Dihydrochloride: A Technical Whitepaper on its Mechanism of Action as a ROCK Inhibitor for Glaucoma

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-0106 dihydrochloride (B599025) is a potent, small molecule inhibitor of Rho-associated coiled-coil-formed protein kinase (ROCK). This technical guide provides an in-depth analysis of its mechanism of action, focusing on its potential as a therapeutic agent for glaucoma. Through the inhibition of ROCK, H-0106 dihydrochloride is understood to modulate the cellular processes that regulate aqueous humor outflow, thereby lowering intraocular pressure (IOP), a primary risk factor in the progression of glaucoma. This document summarizes the available quantitative data, details key experimental protocols for its evaluation, and visualizes the core signaling pathway involved in its pharmacological effect.

Introduction

Glaucoma is a progressive optic neuropathy characterized by the loss of retinal ganglion cells and corresponding visual field defects. Elevated intraocular pressure (IOP) is a major modifiable risk factor for the development and progression of glaucoma. The regulation of IOP is largely dependent on the dynamics of aqueous humor, a clear fluid that fills the anterior and posterior chambers of the eye. The conventional outflow pathway, which includes the trabecular meshwork and Schlemm's canal, is responsible for the majority of aqueous humor drainage. In glaucomatous eyes, an increase in the resistance within this pathway leads to elevated IOP.

The Rho/ROCK signaling pathway has emerged as a critical regulator of cell shape, adhesion, and motility, and plays a significant role in the contractility of the trabecular meshwork cells. Overactivation of this pathway is believed to contribute to the increased outflow resistance observed in glaucoma. ROCK inhibitors, therefore, represent a promising class of therapeutic agents aimed at directly targeting the underlying pathology of reduced aqueous humor outflow. This compound, an isoquinoline-5-sulfonamide (B1244767) derivative inspired by the potent ROCK inhibitor H-1152, has been identified as a potent ROCK inhibitor with significant IOP-lowering effects.

Core Mechanism of Action: ROCK Inhibition

The primary mechanism of action of this compound is the inhibition of Rho-associated coiled-coil-formed protein kinase (ROCK). ROCKs are serine/threonine kinases that act as downstream effectors of the small GTPase RhoA. The activation of the Rho/ROCK pathway leads to a cascade of events that ultimately increase actomyosin (B1167339) contractility and the formation of stress fibers and focal adhesions.

In the trabecular meshwork, this increased contractility leads to a stiffening of the tissue and a reduction in the intercellular spaces, thereby increasing resistance to aqueous humor outflow. By inhibiting ROCK, this compound disrupts this signaling cascade, leading to the relaxation of trabecular meshwork cells. This relaxation is thought to increase the effective filtration area and reduce outflow resistance, facilitating the drainage of aqueous humor and consequently lowering IOP.

Quantitative Data

The following table summarizes the in vitro potency of this compound and related compounds against ROCK2.

| Compound | IC50 (nM) for ROCK2 |

| H-0106 | 18 - 48 |

| H-1152 | 18 |

| H-0103 | 25 |

| H-0104 | 28 |

Data extracted from a study on H-1152-inspired isoquinoline-5-sulfonamide compounds.

Experimental Protocols

In Vitro ROCK2 Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against ROCK2.

Methodology:

-

Reagents and Materials: Recombinant human ROCK2 enzyme, fluorescently labeled substrate peptide, ATP, assay buffer, and test compounds (including this compound).

-

Procedure:

-

The ROCK2 enzyme is incubated with varying concentrations of this compound in the assay buffer.

-

The kinase reaction is initiated by the addition of ATP and the fluorescently labeled substrate peptide.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The reaction is terminated, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization or time-resolved fluorescence resonance energy transfer).

-

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Intraocular Pressure (IOP) Measurement in Monkeys

Objective: To evaluate the IOP-lowering efficacy of topically administered this compound in a primate model.

Methodology:

-

Animal Model: Ocular normotensive monkeys are used for this study.

-

Drug Formulation and Administration: this compound is formulated in a suitable ophthalmic vehicle. A single drop of the formulation is administered topically to one eye of each monkey, with the contralateral eye receiving the vehicle as a control.

-

IOP Measurement: IOP is measured at baseline (before drug administration) and at multiple time points post-administration using a calibrated applanation tonometer.

-

Data Analysis: The change in IOP from baseline is calculated for both the treated and control eyes at each time point. The IOP-lowering effect of this compound is determined by comparing the IOP changes in the treated eyes to those in the vehicle-treated control eyes.

Discussion and Future Directions

The available data strongly support the role of this compound as a potent ROCK inhibitor with significant IOP-lowering activity in a relevant preclinical model. Its mechanism of action, centered on the relaxation of the trabecular meshwork, directly addresses a key pathological component of glaucoma.

Interestingly, studies on a series of H-1152-inspired compounds, including H-0106, have suggested that a direct correlation between in vitro ROCK inhibitory potency and the magnitude of the in vivo IOP-lowering effect may not be straightforward. While all tested compounds in the series were potent ROCK inhibitors, only a subset, including H-0106, demonstrated strong IOP reduction in monkeys. This suggests that other factors, such as ocular bioavailability, tissue penetration, and potentially off-target effects, may also contribute to the overall pharmacological profile of these compounds.

Further research is warranted to fully elucidate the structure-activity relationship of this class of compounds and to optimize their therapeutic potential. This includes comprehensive pharmacokinetic and pharmacodynamic studies, as well as long-term efficacy and safety evaluations in various glaucoma models.

Conclusion

This compound is a promising therapeutic candidate for the treatment of glaucoma. Its potent inhibition of the ROCK signaling pathway provides a targeted mechanism to enhance aqueous humor outflow and reduce intraocular pressure. The data presented in this whitepaper underscore the potential of this compound and provide a foundation for its continued investigation and development as a novel treatment for glaucoma.

H-0106 Dihydrochloride and the ROCK Inhibition Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The ROCK Signaling Pathway

The ROCK signaling cascade is a crucial downstream effector of the small GTPase RhoA. The pathway is initiated by the activation of RhoA, which in turn binds to and activates the serine/threonine kinases ROCK1 and ROCK2. These isoforms, while sharing a high degree of homology in their kinase domains, can have distinct cellular functions.

Activated ROCK phosphorylates a multitude of downstream substrates, leading to the regulation of the actin cytoskeleton and cellular contractility. Key downstream effectors include:

-

Myosin Light Chain (MLC): ROCK directly phosphorylates MLC, promoting actin-myosin interaction and cellular contraction.

-

Myosin Phosphatase Target Subunit 1 (MYPT1): ROCK phosphorylates MYPT1, which inhibits the activity of myosin light chain phosphatase (MLCP). This inhibition leads to a net increase in phosphorylated MLC, further enhancing contractility.

-

LIM Kinase (LIMK): ROCK activates LIMK, which then phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This results in the stabilization of actin filaments.

-

Ezrin-Radixin-Moesin (ERM) Proteins: Phosphorylation of ERM proteins by ROCK promotes their activation, leading to the cross-linking of actin filaments with the plasma membrane.

The culmination of these signaling events is an increase in intracellular tension and the formation of stress fibers and focal adhesions, which are integral to cell shape, migration, and proliferation.

Signaling Pathway Diagram

Quantitative Data for ROCK Inhibitors

While specific inhibitory constants for this compound are not publicly available, the following table summarizes the quantitative data for several well-characterized ROCK inhibitors to provide a comparative context.

| Compound | Target(s) | IC₅₀ | Kᵢ |

| Y-27632 | ROCK1, ROCK2 | 800 nM (ROCK1), 700 nM (ROCK2) | 140 nM (ROCK1) |

| Fasudil | ROCK1, ROCK2 | 450 nM (ROCK1), 190 nM (ROCK2) | 330 nM (ROCK1) |

| Ripasudil (K-115) | ROCK1, ROCK2 | 51 nM (ROCK1), 19 nM (ROCK2) | - |

| Netarsudil (AR-13324) | ROCK1, ROCK2 | 1 nM (ROCK1), 1 nM (ROCK2) | - |

IC₅₀ (Half-maximal inhibitory concentration) and Kᵢ (Inhibitory constant) values are approximate and can vary depending on the assay conditions.

Experimental Protocols

The characterization of a ROCK inhibitor like this compound typically involves a series of in vitro and cell-based assays to determine its potency, selectivity, and mechanism of action.

In Vitro Kinase Assay (ELISA-based)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified ROCK protein.

Materials:

-

Recombinant human ROCK1 or ROCK2 enzyme

-

Myosin Phosphatase Target Subunit 1 (MYPT1) substrate

-

ATP

-

Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

-

This compound or other test compounds

-

White, opaque 96-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

-

Reaction Setup: In a 96-well plate, add the ROCK enzyme, the test compound at various concentrations, and the MYPT1 substrate.

-

Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the remaining ATP using a luminescent assay kit according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.

-

Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Cell-Based Assay: Western Blot for Phospho-MYPT1

This method assesses the ability of an inhibitor to block ROCK activity within a cellular context by measuring the phosphorylation of a key downstream substrate.

Materials:

-

Cell line expressing ROCK (e.g., HeLa, A549)

-

Cell culture medium and supplements

-

This compound or other test compounds

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-MYPT1 (Thr853), anti-total MYPT1, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with varying concentrations of this compound for a specified duration.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize the protein amounts and separate the proteins by SDS-PAGE.

-

Western Blotting: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-MYPT1) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phospho-MYPT1 signal to total MYPT1 and the loading control.

Experimental Workflow Diagram

Conclusion

This compound represents a promising therapeutic agent targeting the ROCK signaling pathway, with demonstrated efficacy in reducing intraocular pressure. A thorough understanding of the ROCK pathway and the application of robust experimental methodologies are paramount for the continued development and characterization of this and other ROCK inhibitors. While specific quantitative data for this compound remains to be fully elucidated in the public domain, the protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to advance their investigations in this important therapeutic area. Further studies are warranted to fully characterize the inhibitory profile of this compound and to explore its full therapeutic potential.

An In-Depth Technical Guide to H-0106 Dihydrochloride: A Potent ROCK Inhibitor for Ocular Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-0106 dihydrochloride (B599025) is a potent, small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). As a member of the isoquinoline-5-sulfonamide (B1244767) class of compounds, it has garnered significant interest within the scientific community for its therapeutic potential, particularly in the field of ophthalmology. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of H-0106 dihydrochloride, with a focus on its application in lowering intraocular pressure (IOP), a key risk factor in glaucoma. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapies targeting the ROCK signaling pathway.

Chemical Structure and Properties

This compound is the hydrochloride salt of the parent compound, 4-Chloro-5-[[(2S)-hexahydro-2-methyl-1,4-diazocin-1(2H)-yl]sulfonyl]-isoquinoline. The presence of the dihydrochloride moiety enhances the compound's solubility in aqueous solutions, a desirable characteristic for pharmaceutical formulations.

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4-Chloro-5-[[(2S)-hexahydro-2-methyl-1,4-diazocin-1(2H)-yl]sulfonyl]-isoquinoline dihydrochloride | |

| CAS Number | 1011465-90-9 | |

| Molecular Formula | C₁₆H₂₀ClN₃O₂S · 2HCl | |

| Molecular Weight | 426.79 g/mol | |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Data not available | |

| Solubility | Soluble in water and DMSO (predicted based on dihydrochloride salt form) | |

| pKa | Data not available |

Synthesis of this compound

The synthesis of this compound involves a multi-step process, beginning with the preparation of key intermediates: 4-chloro-5-(chlorosulfonyl)isoquinoline and (2S)-hexahydro-2-methyl-1,4-diazocine. The final step involves the sulfonylation reaction between these two intermediates, followed by conversion to the dihydrochloride salt.

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of ROCK, a serine/threonine kinase that plays a critical role in regulating the actin cytoskeleton. In the eye, the trabecular meshwork (TM) is a key tissue responsible for regulating the outflow of aqueous humor. The contractility of TM cells is regulated by the Rho/ROCK signaling pathway. By inhibiting ROCK, H-0106 leads to the relaxation of TM cells, which in turn increases the outflow of aqueous humor and consequently lowers intraocular pressure.

Biological Activity of this compound

| Parameter | Value | Species/System | Reference |

| In Vitro ROCK Inhibition (IC₅₀) | 18-48 nM | Purified ROCK | [1][2][3] |

| In Vivo IOP Reduction (Maximum) | 4.9 mmHg | Ocular normotensive monkeys | [1][2][3] |

| Duration of IOP Reduction | 10 hours | Ocular normotensive monkeys | [1][2][3] |

Signaling Pathway

The Rho/ROCK signaling pathway is a central regulator of cell shape, motility, and contraction. In the context of glaucoma, its role in the trabecular meshwork is of particular importance.

Experimental Protocols

In Vitro ROCK Inhibition Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of this compound against ROCK.

Methodology:

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

Dilute purified, active ROCK enzyme to the desired concentration in kinase buffer.

-

Prepare a solution of the ROCK substrate (e.g., a recombinant fragment of Myosin Phosphatase Target Subunit 1, MYPT1) in kinase buffer.

-

Prepare a stock solution of ATP containing a tracer amount of [γ-³²P]ATP.

-

Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO), and then further dilute in kinase buffer.

-

-

Kinase Reaction:

-

In a microtiter plate, combine the ROCK enzyme, substrate, and the various concentrations of this compound.

-

Pre-incubate the mixture for a short period (e.g., 10 minutes) at 30°C.

-

Initiate the kinase reaction by adding the ATP solution.

-

-

Incubation and Termination:

-

Incubate the reaction mixture at 30°C for a specific time (e.g., 20 minutes).

-

Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

-

-

Measurement of Phosphorylation:

-

Spot a portion of each reaction mixture onto a phosphocellulose membrane.

-

Wash the membrane extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the amount of ³²P incorporated into the substrate using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to a control reaction without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

In Vivo Intraocular Pressure (IOP) Measurement in Monkeys

This protocol provides a general framework for assessing the IOP-lowering effects of this compound in a non-human primate model.

References

An In-depth Technical Guide to the Synthesis of H-0106 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for H-0106 dihydrochloride (B599025), a potent Rho-associated coiled-coil forming protein kinase (ROCK) inhibitor. Due to the limited availability of published data on the direct synthesis of this compound, this guide outlines a proposed pathway based on established synthetic methodologies for analogous structures. The synthesis is conceptually divided into the preparation of two key precursors, their subsequent coupling, and final salt formation.

Chemical Structure and Retrosynthetic Analysis

H-0106 dihydrochloride is chemically defined as 4-Chloro-5-[[(2S)-hexahydro-2-methyl-1,4-diazocin-1(2H)-yl]sulfonyl]-isoquinoline dihydrochloride.

Retrosynthetic analysis dissects the target molecule into two primary building blocks:

-

Precursor A: 4-chloro-isoquinoline-5-sulfonyl chloride

-

Precursor B: (2S)-hexahydro-2-methyl-1,4-diazocine

The overall synthetic strategy involves the independent synthesis of these two precursors, followed by their coupling via a sulfonamide bond formation, and finally, the formation of the dihydrochloride salt.

Caption: Retrosynthetic analysis of this compound.

Synthesis of Precursor A: 4-chloro-isoquinoline-5-sulfonyl chloride

The synthesis of this precursor can be envisioned in two main steps starting from 4-chloro-isoquinoline: regioselective sulfonation at the 5-position, followed by conversion of the resulting sulfonic acid to the sulfonyl chloride.

Experimental Protocol

Step 1: Sulfonation of 4-chloro-isoquinoline

-

In a reaction vessel suitable for aggressive reagents, 4-chloro-isoquinoline is added to fuming sulfuric acid (oleum) at a controlled temperature, typically between 0-10 °C.

-

The reaction mixture is then slowly warmed to a temperature range of 20-40 °C and stirred for several hours (e.g., 10-15 hours) to ensure complete sulfonation.[1]

-

The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the reaction mixture is carefully quenched by pouring it onto crushed ice, leading to the precipitation of 4-chloro-isoquinoline-5-sulfonic acid.

-

The solid is collected by filtration, washed with cold water, and dried. This intermediate can be used in the next step without further purification.

Step 2: Chlorination to 4-chloro-isoquinoline-5-sulfonyl chloride

-

The crude 4-chloro-isoquinoline-5-sulfonic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), often in an inert solvent.[1]

-

The mixture is heated to reflux (e.g., 70-80 °C) for a period of 2-4 hours.[1]

-

After the reaction is complete, the excess chlorinating agent is removed under reduced pressure.

-

The residue is carefully quenched with ice-water, and the crude 4-chloro-isoquinoline-5-sulfonyl chloride is extracted with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the desired sulfonyl chloride. Purification can be achieved by recrystallization or column chromatography.

| Parameter | Value/Condition | Reference |

| Sulfonation Reagent | Fuming sulfuric acid (oleum) | [1] |

| Sulfonation Temperature | 20-40 °C | [1] |

| Chlorinating Agent | Thionyl chloride (SOCl₂) | [1] |

| Chlorination Temperature | 70-80 °C (Reflux) | [1] |

| Analogous Yield | ~95.9% (for 5-isoquinoline sulfonyl chloride) | [1] |

Proposed Synthesis of Precursor B: (2S)-hexahydro-2-methyl-1,4-diazocine

References

H-0106 Dihydrochloride: A Technical Overview of a Potent ROCK Inhibitor for Glaucoma

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

H-0106 dihydrochloride (B599025) is a potent and selective inhibitor of Rho-associated coiled-coil formed protein kinase (ROCK) that has demonstrated significant efficacy in preclinical models of glaucoma. By targeting the ROCK signaling pathway, H-0106 addresses a key mechanism in the regulation of aqueous humor outflow, the primary pathway for maintaining healthy intraocular pressure (IOP). This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and experimental protocols related to H-0106 dihydrochloride, offering valuable insights for researchers and professionals in the field of ophthalmology and drug development.

Introduction: The Role of ROCK Inhibition in Glaucoma

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by the progressive degeneration of retinal ganglion cells, often associated with elevated intraocular pressure (IOP). The conventional aqueous humor outflow pathway, which includes the trabecular meshwork and Schlemm's canal, is the primary route for fluid drainage from the eye. Increased resistance within this pathway leads to elevated IOP.

The Rho-associated coiled-coil formed protein kinase (ROCK) signaling pathway plays a crucial role in regulating the contractility of the trabecular meshwork and Schlemm's canal cells. Activation of ROCK leads to phosphorylation of downstream effectors, such as myosin light chain, resulting in increased actin-myosin contractility and cellular stiffness. This, in turn, reduces the effective filtration area for aqueous humor, impeding its outflow and elevating IOP.

ROCK inhibitors, therefore, represent a promising therapeutic strategy for glaucoma. By inhibiting ROCK, these agents promote the relaxation of the trabecular meshwork and Schlemm's canal cells, leading to an increase in aqueous humor outflow and a subsequent reduction in IOP.

Discovery and Synthesis of this compound

This compound emerged from a focused research effort to identify novel isoquinoline-5-sulfonamide (B1244767) compounds with potent ROCK inhibitory activity and significant IOP-lowering effects. The synthesis of H-0106, as outlined by Sumi et al. (2014), follows a multi-step synthetic route.[1]

While a detailed, step-by-step protocol is not publicly available, the general synthetic scheme provides a roadmap for its chemical synthesis. The isoquinoline-5-sulfonamide scaffold has been a key area of investigation for the development of various kinase inhibitors.

Mechanism of Action

This compound exerts its therapeutic effect by directly inhibiting the activity of ROCK. This inhibition disrupts the downstream signaling cascade that governs cellular contractility in the aqueous humor outflow pathway.

The ROCK Signaling Pathway in Aqueous Humor Outflow

The signaling pathway targeted by H-0106 is pivotal in the regulation of IOP. The key steps are as follows:

-

Activation of RhoA: The small GTPase RhoA is activated by various upstream signals.

-

ROCK Activation: Activated RhoA binds to and activates ROCK.

-

Phosphorylation of Downstream Effectors: ROCK phosphorylates several substrates, most notably Myosin Light Chain (MLC) phosphatase and LIM kinase.

-

Phosphorylation of the myosin binding subunit of MLC phosphatase inhibits its activity, leading to an increase in phosphorylated MLC.

-

Phosphorylation of LIM kinase leads to the inactivation of cofilin, an actin-depolymerizing protein.

-

-

Increased Cellular Contraction: The net effect is an increase in actin stress fiber formation and actomyosin (B1167339) contractility in the trabecular meshwork and Schlemm's canal cells.

-

Reduced Aqueous Outflow: This increased cellular tension reduces the permeability of the trabecular meshwork, thereby increasing resistance to aqueous humor outflow and elevating IOP.

H-0106, by inhibiting ROCK, effectively reverses this process, leading to cellular relaxation, increased aqueous humor outflow, and a reduction in IOP.

Preclinical Development

The preclinical development of this compound has primarily focused on its in vitro potency and its in vivo efficacy in a relevant animal model.

In Vitro ROCK Inhibition

H-0106 has demonstrated potent inhibition of ROCK2 in enzymatic assays.

| Compound | ROCK2 IC50 (nM) |

| H-0106 | 28 |

Table 1: In vitro inhibitory activity of H-0106 against ROCK2. Data from Sumi K, et al. Bioorg Med Chem Lett. 2014.[1]

In Vivo IOP-Lowering Effect

The IOP-lowering efficacy of H-0106 was evaluated in ocular normotensive cynomolgus monkeys. A single topical instillation of H-0106 resulted in a significant and sustained reduction in IOP.

| Compound (0.1% solution) | Maximum IOP Reduction (mmHg) | Duration of IOP Reduction (hours) |

| H-0106 | 4.9 | 10 |

Table 2: In vivo IOP-lowering effect of H-0106 in ocular normotensive monkeys. Data from Sumi K, et al. Bioorg Med Chem Lett. 2014.[1]

No publicly available data on the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound currently exists.

Experimental Protocols

The following sections outline the general methodologies for key experiments in the evaluation of this compound. These are based on standard practices and the information available in the primary literature.

In Vitro ROCK2 Kinase Inhibition Assay

This assay is designed to determine the concentration of H-0106 required to inhibit 50% of the ROCK2 enzymatic activity (IC50).

Protocol:

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT).

-

Prepare serial dilutions of this compound in the kinase buffer.

-

Prepare a solution of recombinant human ROCK2 enzyme in kinase buffer.

-

Prepare a substrate/ATP mixture containing a suitable peptide substrate (e.g., S6Ktide) and ATP at a concentration near the Km for ROCK2.

-

-

Assay Procedure (96- or 384-well plate format):

-

Add the diluted H-0106 solutions to the appropriate wells. Include wells for positive (no inhibitor) and negative (no enzyme) controls.

-

Add the ROCK2 enzyme solution to all wells except the negative controls.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-30 minutes) at room temperature.

-

Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.

-

Incubate the reaction for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction by adding a stop solution (e.g., EDTA) or by proceeding directly to the detection step.

-

-

Detection:

-

Use a suitable detection method to quantify the kinase activity. A common method is a luminescence-based assay (e.g., Kinase-Glo™) that measures the amount of ATP remaining in the well. A lower luminescence signal indicates higher kinase activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of H-0106 relative to the positive control.

-

Plot the percent inhibition against the logarithm of the H-0106 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

In Vivo Intraocular Pressure Measurement in Monkeys

This protocol describes the measurement of IOP in non-human primates following topical administration of H-0106.

Protocol:

-

Animal Acclimatization and Handling:

-

Use healthy, adult cynomolgus monkeys with no pre-existing ocular abnormalities.

-

Acclimatize the animals to the restraint and IOP measurement procedures to minimize stress-induced IOP fluctuations.

-

Animals are typically lightly anesthetized (e.g., with ketamine hydrochloride) for IOP measurements.

-

-

Baseline IOP Measurement:

-

Prior to drug administration, measure the baseline IOP in both eyes of each monkey using a calibrated tonometer (e.g., a Tono-Pen or a rebound tonometer).

-

-

Drug Administration:

-

Administer a single, fixed volume (e.g., 30 µL) of the this compound solution (e.g., 0.1% in a suitable vehicle) topically to one eye.

-

Administer the vehicle solution to the contralateral eye as a control.

-

-

Post-Dose IOP Monitoring:

-

Measure the IOP in both eyes at regular intervals after drug administration (e.g., 1, 2, 4, 6, 8, 10, and 24 hours).

-

-

Data Analysis:

-

Calculate the change in IOP from baseline for both the treated and control eyes at each time point.

-

Determine the maximum IOP reduction and the duration of the IOP-lowering effect.

-

Statistical analysis (e.g., t-test or ANOVA) should be used to compare the effects of H-0106 to the vehicle control.

-

Development Status and Future Directions

The initial preclinical data for this compound are promising, demonstrating potent ROCK inhibition and significant IOP-lowering efficacy. However, as of late 2025, there is no publicly available information regarding the advancement of this compound into further preclinical toxicology studies or human clinical trials.

It is noteworthy that a gene therapy product, SKG0106, is currently in clinical development for neovascular age-related macular degeneration (nAMD). While sharing a similar designation, SKG0106 is a distinct entity and its development does not appear to be directly related to this compound for glaucoma.

The future development of this compound would likely require:

-

Comprehensive preclinical toxicology and safety pharmacology studies.

-

Pharmacokinetic profiling to understand its absorption, distribution, metabolism, and excretion.

-

Formulation development to optimize ocular bioavailability and patient compliance.

-

Submission of an Investigational New Drug (IND) application to regulatory authorities to enable human clinical trials.

Conclusion

This compound is a potent ROCK inhibitor with a validated mechanism of action for the treatment of glaucoma. The strong preclinical efficacy data in a relevant animal model underscore its potential as a novel therapeutic agent for lowering intraocular pressure. Further investigation into its long-term safety, tolerability, and pharmacokinetic profile is warranted to determine its viability for clinical development. This technical guide provides a foundational understanding of H-0106 for researchers and drug development professionals interested in advancing the next generation of glaucoma therapies.

References

Unveiling the Biological Activity of H-0106 Dihydrochloride (Ripasudil): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-0106 dihydrochloride (B599025), chemically known as (S)-4-fluoro-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)isoquinoline dihydrochloride, is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] Also recognized by the non-proprietary name Ripasudil (B1663664) and the development code K-115, this small molecule has garnered significant attention for its therapeutic potential, particularly in the field of ophthalmology.[3][4] This technical guide provides a comprehensive overview of the biological activity of H-0106 dihydrochloride, detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols used to elucidate its effects.

Quantitative Biological Data

The inhibitory activity of this compound (Ripasudil) against the two isoforms of Rho kinase, ROCK1 and ROCK2, has been quantified through in vitro kinase assays. The compound exhibits greater potency for ROCK2.[1][5] The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target | IC50 (nM) | Reference |

| ROCK1 | 51 | [1][6] |

| ROCK2 | 19 | [1][5][6] |

Mechanism of Action: The Rho/ROCK Signaling Pathway

This compound exerts its biological effects by inhibiting the Rho/ROCK signaling pathway, a critical regulator of cell shape, adhesion, and motility.[7] In the context of glaucoma, this pathway is particularly relevant in the trabecular meshwork (TM) and Schlemm's canal (SC), which are key tissues in the regulation of aqueous humor outflow and, consequently, intraocular pressure (IOP).[8][9]

The small GTPase RhoA activates ROCK, which in turn phosphorylates various downstream substrates, including myosin light chain (MLC) phosphatase (MYPT1) and directly phosphorylates MLC.[10] This leads to an increase in phosphorylated MLC, promoting actin-myosin contractility and the formation of actin stress fibers.[10][11] In the trabecular meshwork, this increased contractility is believed to reduce the effective filtration area for aqueous humor, leading to elevated IOP.[10]

This compound, by inhibiting ROCK, prevents the phosphorylation of its downstream targets. This leads to a decrease in MLC phosphorylation, relaxation of the trabecular meshwork cells, disruption of actin bundles, and increased permeability of the Schlemm's canal endothelial cells.[9][12] The cumulative effect is an enhancement of the conventional aqueous humor outflow, resulting in a reduction of intraocular pressure.[3][13]

Experimental Protocols

In Vitro Kinase Inhibition Assay

This assay is fundamental for determining the direct inhibitory effect of this compound on ROCK1 and ROCK2 activity.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human ROCK1 and ROCK2 enzymes are used. A specific peptide substrate, such as Long S6 Kinase Substrate peptide, is prepared in a suitable buffer.[6]

-

Compound Dilution: this compound is serially diluted to a range of concentrations.

-

Kinase Reaction: The ROCK enzyme, substrate, and varying concentrations of this compound are incubated in a reaction buffer containing ATP and MgCl2.[6] The reaction is typically carried out at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 90 minutes).[6]

-

Detection: The amount of phosphorylated substrate is quantified. This is often achieved using a luminescence-based assay, such as the Kinase-Glo™ Luminescent Kinase Assay, which measures the amount of ATP remaining in the reaction.[6] A decrease in luminescence indicates higher kinase activity.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular Assays with Trabecular Meshwork (TM) and Schlemm's Canal Endothelial (SCE) Cells

These assays are crucial for understanding the effects of this compound on the cells that regulate aqueous humor outflow.

Methodology:

-

Cell Culture: Primary human or monkey TM and SCE cells are cultured in appropriate media.[9][12]

-

Treatment: Confluent cell monolayers are treated with varying concentrations of this compound (e.g., 1 µM and 10 µM) for specific durations (e.g., 30 and 60 minutes).[9]

-

Morphological and Cytoskeletal Analysis:

-

Permeability Assay (for SCE cells):

-

Transendothelial Electrical Resistance (TEER): SCE cells are grown on porous filter inserts, and the electrical resistance across the monolayer is measured to assess barrier integrity. A decrease in TEER indicates increased permeability.[9]

-

Tracer Flux: A fluorescently labeled tracer molecule (e.g., FITC-dextran) is added to the upper chamber of the filter insert, and its appearance in the lower chamber over time is quantified to measure paracellular permeability.[9]

-

-

Western Blotting for Phosphorylated Proteins:

-

Cell lysates are collected after treatment.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with antibodies specific for phosphorylated forms of ROCK substrates, such as MYPT-1, to confirm the inhibition of the signaling pathway.[14]

-

In Vivo Models of Ocular Hypertension

Animal models are used to evaluate the IOP-lowering efficacy of this compound in a physiological setting.

Methodology:

-

Animal Models: Rabbits and monkeys are commonly used models for glaucoma research.[9][13]

-

Drug Administration: this compound is formulated as an ophthalmic solution (e.g., 0.4%) and administered topically to one eye. The contralateral eye may serve as a control.[9]

-

IOP Measurement: Intraocular pressure is measured at baseline and at various time points after drug instillation using a tonometer.[9][13]

-

Outflow Facility Measurement: In some studies, the facility of aqueous humor outflow is directly measured to confirm the mechanism of action.[13]

-

Data Analysis: The change in IOP from baseline is calculated and compared between the treated and control groups to determine the efficacy of the compound.

Conclusion

This compound (Ripasudil) is a potent and selective ROCK inhibitor with a clear mechanism of action involving the modulation of the actin cytoskeleton in the conventional aqueous humor outflow pathway. Its ability to effectively lower intraocular pressure has been demonstrated in both preclinical and clinical studies, leading to its approval for the treatment of glaucoma and ocular hypertension in Japan.[3][8] The data and experimental protocols outlined in this guide provide a solid foundation for further research into the therapeutic applications of this compound and the broader role of ROCK inhibition in various physiological and pathological processes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ripasudil - Wikipedia [en.wikipedia.org]

- 3. ripasudil HCl | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Ripasudil: first global approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. selleckchem.com [selleckchem.com]

- 7. Ripasudil Hydrochloride Hydrate in the Treatment of Glaucoma: Safety, Efficacy, and Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Regulation of myosin light chain phosphorylation in the trabecular meshwork: role in aqueous humour outflow facility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Additive Intraocular Pressure-Lowering Effects of Ripasudil with Glaucoma Therapeutic Agents in Rabbits and Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 14. iovs.arvojournals.org [iovs.arvojournals.org]

H-0106 Dihydrochloride: A Technical Guide to its Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-0106 dihydrochloride (B599025) is a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). This document provides a comprehensive technical overview of its selectivity profile, drawing from available data to inform researchers and professionals in drug development. The information presented herein is intended to serve as a foundational guide for understanding the inhibitory activity and potential therapeutic applications of H-0106 dihydrochloride.

Selectivity Profile of this compound

This compound is recognized primarily for its inhibitory action on the ROCK signaling pathway. While specific quantitative data regarding its affinity for ROCK1 and ROCK2 isoforms (IC50 or Ki values) are not extensively detailed in publicly available literature, its function as a ROCK inhibitor is well-established. For comparative purposes, the selectivity profiles of other notable ROCK inhibitors are provided in the table below. This contextual information is valuable for researchers designing experiments and interpreting results with this compound.

| Inhibitor | Target(s) | IC50 / Ki |

| This compound | ROCK | Data not publicly available |

| H-1152 | ROCK2 | IC50: 12 nM |

| Y-27632 | ROCK1 | Ki: 220 nM |

| ROCK2 | Ki: 300 nM |

Table 1: Comparative Selectivity of ROCK Inhibitors. This table highlights the inhibitory concentrations of commonly used ROCK inhibitors. The absence of specific public data for this compound underscores the need for further direct experimental characterization.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not widely published. However, a general methodology for assessing ROCK inhibition can be outlined based on standard biochemical assays.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Objective: To quantify the potency of this compound in inhibiting ROCK1 and ROCK2 activity.

Materials:

-

Recombinant human ROCK1 and ROCK2 enzymes

-

Specific peptide substrate for ROCK (e.g., a derivative of MYPT1)

-

ATP (Adenosine triphosphate)

-

This compound (in a suitable solvent, e.g., DMSO)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplates (e.g., 96-well or 384-well)

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

-

Reaction Setup: In a microplate, combine the ROCK enzyme, the peptide substrate, and the various concentrations of this compound. Include control wells with no inhibitor (positive control) and no enzyme (negative control).

-

Initiation of Reaction: Add ATP to all wells to start the kinase reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

-

Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced, which is proportional to the kinase activity.

-

Data Analysis: Measure the luminescence using a plate reader. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

H-0106 Dihydrochloride: A Technical Whitepaper on Target Validation for Glaucoma Therapy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

H-0106 dihydrochloride (B599025) is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), a key regulator of aqueous humor outflow facility in the eye. Elevated intraocular pressure (IOP) is a major risk factor for the development and progression of glaucoma, a leading cause of irreversible blindness worldwide. By targeting the ROCK signaling pathway, H-0106 dihydrochloride offers a promising therapeutic strategy for lowering IOP and managing glaucoma. This technical guide provides an in-depth overview of the target validation for this compound, including its mechanism of action, quantitative biochemical and in vivo data, and detailed experimental protocols.

Introduction: The Role of ROCK in Intraocular Pressure Regulation

The trabecular meshwork (TM) is a specialized tissue in the anterior chamber of the eye responsible for draining the aqueous humor, the clear fluid that nourishes the eye and maintains its shape. The resistance to aqueous humor outflow through the TM is a primary determinant of IOP. In glaucomatous eyes, this outflow is often impaired, leading to a pathological increase in IOP and subsequent damage to the optic nerve.

The Rho GTPase/ROCK signaling pathway plays a critical role in regulating the contractility of TM cells.[1] Activation of this pathway leads to the phosphorylation of downstream effectors, resulting in actin cytoskeleton reorganization, increased cell stiffness, and contraction of the TM. This cellular contraction increases resistance to aqueous humor outflow, thereby elevating IOP.

ROCK inhibitors, such as this compound, counteract this process by promoting the relaxation of TM cells. This relaxation of the trabecular meshwork is thought to increase the effective filtration area and reduce outflow resistance, leading to a decrease in IOP.[1][2]

Target Validation of this compound

This compound is an isoquinoline-5-sulfonamide (B1244767) derivative that has been identified as a potent inhibitor of ROCK.[3] Its therapeutic potential for glaucoma is based on its ability to effectively lower IOP by targeting the ROCK pathway within the trabecular meshwork.

Biochemical Potency

The inhibitory activity of this compound against ROCK isoforms has been quantified through in vitro kinase assays. A study by Sumi et al. (2014) synthesized and evaluated a series of H-1152-inspired isoquinoline-5-sulfonamide compounds, including H-0106. While the specific IC50 values for ROCK1 and ROCK2 for H-0106 were not individually reported in the abstract, the series of compounds, including H-0106, demonstrated potent ROCK inhibition with IC50 values in the range of 18-48 nM.[3] An earlier conference abstract likely describing the same compound reported an IC50 value of 18.7 nM for ROCKII.[1]

Table 1: In Vitro Inhibitory Activity of this compound and Related Compounds

| Compound | Target | IC50 (nM) | Reference |

| H-0106 | ROCK | 18-48 (range for series) | [3] |

| Unnamed Isoquinolinesulfonamide (likely H-0106) | ROCKII | 18.7 | [1] |

In Vivo Efficacy: Intraocular Pressure Reduction

The primary validation of this compound as a therapeutic agent for glaucoma comes from its significant IOP-lowering effects observed in preclinical animal models. Studies in ocular normotensive monkeys have demonstrated that topical administration of this compound leads to a potent and sustained reduction in IOP.[3]

The work by Sumi et al. (2014) highlighted that among a series of potent ROCK inhibitors, H-0106 was one of the few that exerted a strong IOP-lowering effect in monkeys, suggesting that direct ROCK inhibition potency alone may not be the sole determinant of in vivo efficacy.[3]

Table 2: In Vivo Intraocular Pressure (IOP) Lowering Effect of this compound in Ocular Normotensive Monkeys

| Compound | Dose | Time Point | Mean IOP Reduction (%) | Reference |

| H-0106 | Not Specified | Not Specified | "Strong" | [3] |

(Note: Specific dose-response and time-course data from the primary literature is pending full-text analysis and will be updated accordingly.)

Signaling Pathway and Mechanism of Action

This compound exerts its IOP-lowering effect by directly inhibiting the catalytic activity of ROCK. This inhibition disrupts the downstream signaling cascade that leads to trabecular meshwork contraction.

Caption: ROCK signaling pathway in trabecular meshwork cells and the inhibitory action of this compound.

As depicted in the diagram, activated RhoA-GTP binds to and activates ROCK. ROCK then phosphorylates and inactivates myosin light chain phosphatase (MLCP), while also directly phosphorylating the myosin light chain (MLC). The resulting increase in phosphorylated MLC promotes the formation of actin stress fibers, leading to increased contractility of the trabecular meshwork cells and reduced aqueous humor outflow. This compound blocks this cascade by inhibiting ROCK, thereby preventing the phosphorylation of its downstream targets. This leads to a net increase in dephosphorylated MLC, resulting in the relaxation of the trabecular meshwork, increased aqueous humor outflow, and a reduction in IOP.

Experimental Protocols

In Vitro ROCK Inhibition Assay

This protocol outlines a general method for determining the in vitro inhibitory potency of this compound against ROCK1 and ROCK2.

Caption: Workflow for an in vitro ROCK inhibition assay.

Methodology:

-

Reagent Preparation:

-

Prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

Serially dilute this compound in the kinase buffer to obtain a range of concentrations.

-

Prepare solutions of recombinant human ROCK1 and ROCK2 enzymes, a suitable substrate (e.g., recombinant MYPT1), and ATP.

-

-

Assay Procedure (ELISA-based):

-

Coat a 96-well microplate with the ROCK substrate and block non-specific binding sites.

-

Add the serially diluted this compound or vehicle control to the wells.

-

Add the ROCK enzyme to each well and pre-incubate.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Wash the wells and add a primary antibody that specifically recognizes the phosphorylated substrate.

-

After incubation and washing, add a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis:

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a sigmoidal dose-response curve.

-

In Vivo Intraocular Pressure (IOP) Measurement in Monkeys

This protocol describes a general procedure for evaluating the IOP-lowering effect of this compound in a non-human primate model.

Caption: Workflow for in vivo IOP measurement in monkeys.

Methodology:

-

Animal Model:

-

Use adult, ocular normotensive cynomolgus monkeys.

-

Acclimatize the animals to the laboratory environment and handling procedures.

-

-

Drug Formulation and Administration:

-

Prepare sterile ophthalmic solutions of this compound at various concentrations in a suitable vehicle.

-

Administer a single, fixed volume (e.g., 30 µL) of the test solution or vehicle to the cornea of one eye. The contralateral eye can serve as a control.

-

-

IOP Measurement:

-

Anesthetize the monkeys (e.g., with ketamine) for IOP measurements.

-

Measure the baseline IOP in both eyes before drug administration using a calibrated applanation tonometer.

-

Measure IOP in both eyes at predetermined time points after administration (e.g., 1, 2, 4, 6, 8, and 24 hours).

-

-

Data Analysis:

-

For each time point, calculate the mean change in IOP from baseline for both the treated and control eyes.

-

Express the IOP-lowering effect as the percentage reduction in IOP compared to baseline or the difference in IOP between the treated and vehicle-treated eyes.

-

Analyze the data for statistical significance using appropriate statistical tests (e.g., t-test or ANOVA).

-

Conclusion and Future Directions

The available data strongly support the validation of ROCK as a therapeutic target for lowering intraocular pressure in glaucoma. This compound has been identified as a potent inhibitor of ROCK with significant in vivo efficacy in reducing IOP in a relevant preclinical model. Its mechanism of action, through the relaxation of the trabecular meshwork and enhancement of aqueous humor outflow, directly addresses a primary cause of elevated IOP in glaucoma.

Further research should focus on elucidating the complete pharmacokinetic and pharmacodynamic profile of this compound, including its ocular distribution and duration of action. Long-term safety and efficacy studies in appropriate animal models of glaucoma are warranted to fully establish its therapeutic potential. The development of optimized formulations to enhance ocular bioavailability and minimize potential side effects will also be crucial for its successful clinical translation. Overall, this compound represents a promising candidate for a new class of anti-glaucoma medications with a novel mechanism of action.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. Pharmacokinetics and intraocular pressure-lowering activity of TAK-639, a novel C-type natriuretic peptide analog, in rabbit, dog, and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. IOP-lowering effect of isoquinoline-5-sulfonamide compounds in ocular normotensive monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

Data Presentation: Inhibitory Activity of H-1152 Dihydrochloride

An In-Depth Technical Guide to the In Vitro Kinase Assay of H-1152 Dihydrochloride (B599025), a Potent ROCK Inhibitor

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the in vitro kinase assay for H-1152 dihydrochloride, a potent and selective inhibitor of Rho-associated coiled-coil forming protein kinase (ROCK). While the initial topic of interest was H-0106 dihydrochloride, the available scientific literature predominantly focuses on the well-characterized and closely related compound, H-1152 dihydrochloride. This document will, therefore, detail the experimental procedures and quantitative data associated with H-1152 as a representative and potent ROCK inhibitor.

H-1152 is a valuable tool for studying the physiological and pathological roles of the Rho/ROCK signaling pathway, which is a key regulator of cellular processes such as cytoskeletal organization, cell motility, and smooth muscle contraction.[1] Dysregulation of this pathway is implicated in various disorders, including hypertension, glaucoma, and cancer, making ROCK an attractive target for therapeutic intervention.

This guide will cover the quantitative inhibitory data for H-1152, detailed protocols for performing in vitro kinase assays, and a visual representation of the associated signaling pathway and experimental workflows.

The potency and selectivity of H-1152 dihydrochloride have been determined through various in vitro kinase assays. The following tables summarize the key quantitative data, providing a clear comparison of its inhibitory activity against ROCK and a panel of other kinases.

Table 1: Potency of H-1152 Against ROCK

| Parameter | Value | Kinase | Notes |

| IC50 | 12 nM (0.012 µM) | ROCK2 | Half-maximal inhibitory concentration.[2][3][4] |

| Ki | 1.6 nM | ROCK | Inhibitor constant, indicating binding affinity.[2][5][6] |

Table 2: Selectivity Profile of H-1152 Against Other Kinases

| Kinase | IC50 (µM) |

| ROCK2 | 0.012 |

| CaMKII | 0.180 |

| PKG | 0.360 |

| Aurora A | 0.745 |

| PKA | 3.03 |

| Src | 3.06 |

| PKC | 5.68 |

| Abl | 7.77 |

| MKK4 | 16.9 |

| MLCK | 28.3 |

| EGFR | 50.0 |

| GSK3α | 60.7 |

| AMPK | >100 |

| p38α | >100 |

Data compiled from multiple sources.[2][3][4]

Experimental Protocols

Two primary methods for conducting an in vitro kinase assay with H-1152 are detailed below: a traditional radioactive assay and a non-radioactive ELISA-based assay.

Protocol 1: Radioactive In Vitro Kinase Assay

This protocol is adapted from a published research paper and utilizes a radioactive ATP isotope to measure the phosphorylation of a peptide substrate.[2]

Materials:

-

Purified active ROCK enzyme

-

H-1152 dihydrochloride

-

S6 peptide substrate

-

[γ-32P]ATP

-

Kinase Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 1 mM Dithiothreitol (DTT)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture: In a microcentrifuge tube, combine the purified ROCK enzyme and the S6 peptide substrate in the kinase assay buffer.

-

Add inhibitor: Add varying concentrations of H-1152 dihydrochloride or a vehicle control (e.g., DMSO) to the reaction mixture.

-

Initiate the kinase reaction: Start the reaction by adding [γ-32P]ATP. The final reaction volume is typically 50 µL.

-

Incubation: Incubate the reaction mixture at 30°C for 5-10 minutes.

-

Stop the reaction: Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash: Wash the phosphocellulose paper extensively with a suitable buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-32P]ATP.

-

Quantify phosphorylation: Measure the amount of incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

-

Data analysis: Determine the percentage of inhibition for each concentration of H-1152 and calculate the IC50 value by fitting the data to a dose-response curve. The inhibitor constant (Ki) can be determined using the Michaelis-Menten equation and secondary plots.[2]

Protocol 2: Non-Radioactive ELISA-Based In Vitro Kinase Assay

This protocol is based on commercially available ROCK activity assay kits and offers a safer and higher-throughput alternative to the radioactive method.

Materials:

-

Purified active ROCK enzyme

-

H-1152 dihydrochloride

-

96-well plate pre-coated with a ROCK substrate (e.g., recombinant MYPT1)

-

Kinase Reaction Buffer (typically provided in the kit, often containing ATP and MgCl2)

-

Anti-phospho-MYPT1 (Thr696) antibody

-

HRP-conjugated secondary antibody

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H2SO4)

-

Plate reader

Procedure:

-

Prepare inhibitor dilutions: Serially dilute H-1152 dihydrochloride to the desired concentrations in the kinase reaction buffer.

-

Add enzyme and inhibitor: To the wells of the MYPT1-coated plate, add the purified ROCK enzyme and the diluted H-1152 or vehicle control.

-

Initiate kinase reaction: Add the ATP/MgCl2 solution to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

-

Wash: Aspirate the reaction mixture and wash the wells multiple times with a wash buffer (e.g., TBS-T).

-

Primary antibody incubation: Add the anti-phospho-MYPT1 (Thr696) antibody to each well and incubate at room temperature for 1 hour.

-

Wash: Repeat the washing step.

-

Secondary antibody incubation: Add the HRP-conjugated secondary antibody to each well and incubate at room temperature for 1 hour.

-

Wash: Repeat the washing step.

-

Color development: Add the TMB substrate to each well and incubate in the dark until sufficient color develops.

-

Stop reaction: Add the stop solution to each well.

-

Read absorbance: Measure the absorbance at 450 nm using a microplate reader.

-

Data analysis: Calculate the percentage of inhibition for each H-1152 concentration and determine the IC50 value.

References

- 1. Feature article: Discovery of vascular Rho kinase (ROCK) inhibitory peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Rho kinase inhibitors Y27632 and H1152 augment neurite extension in the presence of cultured Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of rho-kinase-induced myristoylated alanine-rich C kinase substrate (MARCKS) phosphorylation in human neuronal cells by H-1152, a novel and specific Rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

H-0106 Dihydrochloride: An In-depth Technical Guide to its Effects on the Actin Cytoskeleton

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-0106 dihydrochloride (B599025), also known as H-1152 dihydrochloride, is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). The ROCK signaling pathway is a critical regulator of actin cytoskeleton dynamics, playing a pivotal role in fundamental cellular processes including cell adhesion, migration, proliferation, and contraction. This technical guide provides a comprehensive overview of the effects of H-0106 dihydrochloride on the actin cytoskeleton, its mechanism of action, and detailed experimental protocols for its study. Quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate understanding.

Introduction

The actin cytoskeleton is a dynamic and intricate network of protein filaments essential for maintaining cell shape, enabling movement, and facilitating intracellular transport. Its regulation is tightly controlled by a complex web of signaling pathways. Among these, the RhoA/ROCK pathway has emerged as a central hub for controlling actin organization and contractility. Dysregulation of this pathway is implicated in numerous pathologies, including cancer metastasis, cardiovascular disease, and glaucoma.

This compound has been identified as a highly specific, ATP-competitive inhibitor of ROCK, making it a valuable tool for dissecting the roles of this kinase in cellular processes and a potential therapeutic agent. This document will delve into the molecular mechanisms by which this compound perturbs the actin cytoskeleton and provide practical guidance for researchers investigating its effects.

Mechanism of Action: Inhibition of the RhoA/ROCK Signaling Pathway

This compound exerts its effects by directly inhibiting the kinase activity of ROCK1 and ROCK2. The RhoA/ROCK signaling cascade is initiated by the activation of the small GTPase RhoA, which in its GTP-bound state, binds to and activates ROCK.[1] Activated ROCK, a serine/threonine kinase, then phosphorylates a number of downstream substrates that directly or indirectly regulate actin filament assembly and contractility.[2]

Key downstream effectors of ROCK include:

-

Myosin Light Chain (MLC): ROCK directly phosphorylates MLC, increasing myosin ATPase activity and promoting stress fiber formation and cellular contraction.[2]

-

Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin binding subunit of MLCP, inhibiting its activity.[2] This leads to a net increase in phosphorylated MLC.

-

LIM Kinases (LIMK): ROCK activates LIMK1 and LIMK2, which in turn phosphorylate and inactivate cofilin.[3]

-

Cofilin: An actin-depolymerizing factor, cofilin's inactivation by LIMK-mediated phosphorylation leads to the stabilization of actin filaments and a reduction in actin filament turnover.[3]

By inhibiting ROCK, this compound effectively blocks these downstream events, leading to a profound disruption of the actin cytoskeleton.

Quantitative Data

The potency and selectivity of this compound (H-1152) have been characterized in various studies. The following tables summarize key quantitative data.

Table 1: Inhibitory Activity of this compound (H-1152) against various kinases.

| Kinase | Ki (nM) | IC50 (nM) |

| ROCK | 1.6[4][5] | - |

| ROCK2 | - | 12[4][5] |

| Protein Kinase A (PKA) | 630[4][5] | 3030[4][6] |

| Protein Kinase C (PKC) | 9270[4][5] | 5680[4][6] |

| Myosin Light Chain Kinase (MLCK) | 10100[4][5] | 28300[4] |

| CaMKII | - | 180[4][6] |

| PKG | - | 360[4][6] |

| Aurora A | - | 745[4][6] |

Table 2: Functional Cellular Effects of this compound (H-1152).

| Cell Type | Assay | Effect | Concentration | Reference |

| Human Tenon's Capsule Fibroblasts | Proliferation (BrdU incorporation) | ~80-90% reduction | 10 µM | [7] |

| Human Tenon's Capsule Fibroblasts | Cell Migration | ~3-3.5-fold suppression | 10 µM | [7] |

| Human Tenon's Capsule Fibroblasts | Collagen Gel Contraction | ~5-fold suppression | 10 µM | [7] |

| Human Neuroteratoma (NT-2) Cells | MARCKS Phosphorylation (LPA-stimulated) | IC50 = 2.5 µM | 0.1 - 10 µM | [4][8] |

Effects on the Actin Cytoskeleton

Treatment of cells with this compound leads to distinct and observable changes in the organization of the actin cytoskeleton.

-

Disassembly of Stress Fibers: One of the most prominent effects is the rapid disassembly of actin stress fibers.[7] This is a direct consequence of the inhibition of ROCK-mediated myosin II activation.

-

Alterations in Cell Morphology: Cells treated with this compound often exhibit a change in morphology, characterized by cell rounding, retraction, and the loss of defined cell polarity.[9]

-

Reduction in Focal Adhesions: The inhibitor causes a disassembly of focal adhesions, the protein complexes that link the actin cytoskeleton to the extracellular matrix.[10]

-

Inhibition of Cell Migration: By disrupting the coordinated regulation of actin polymerization, contraction, and adhesion, this compound significantly impairs cell migration.[7]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex processes discussed, the following diagrams have been generated using the DOT language.

Caption: RhoA/ROCK signaling pathway and the inhibitory action of H-0106.

Caption: Workflow for visualizing actin cytoskeleton changes with H-0106.

Experimental Protocols

Phalloidin Staining for F-actin Visualization

This protocol details the steps to visualize the effects of this compound on the filamentous actin (F-actin) cytoskeleton using fluorescently-labeled phalloidin.

Materials:

-

Cells of interest cultured on sterile glass coverslips in a multi-well plate

-

This compound (H-1152) stock solution

-

Vehicle control (e.g., sterile water or DMSO)

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS (methanol-free recommended)

-

0.1% Triton X-100 in PBS

-

1% Bovine Serum Albumin (BSA) in PBS

-

Fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488) working solution

-

Mounting medium with DAPI (optional, for nuclear counterstaining)

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Seed cells onto sterile glass coverslips in a multi-well plate and culture until they reach the desired confluency.

-

Treat the cells with the desired concentrations of this compound and a vehicle control for the appropriate duration.

-

-

Fixation:

-

Gently aspirate the culture medium.

-

Wash the cells twice with PBS.

-

Add 4% PFA in PBS and incubate for 10-20 minutes at room temperature.[11]

-

Aspirate the PFA and wash the cells three times with PBS.

-

-

Permeabilization:

-

Add 0.1% Triton X-100 in PBS to the cells and incubate for 5-10 minutes at room temperature.[11]

-

Aspirate the permeabilization buffer and wash the cells three times with PBS.

-

-

Blocking:

-

Add 1% BSA in PBS and incubate for 30 minutes at room temperature to block non-specific binding.[12]

-

-

Phalloidin Staining:

-

Prepare the fluorescently-labeled phalloidin working solution according to the manufacturer's instructions.

-

Aspirate the blocking solution and add the phalloidin working solution to the coverslips.

-

Incubate for 20-60 minutes at room temperature, protected from light.[12]

-

-

Washing and Mounting:

-

Aspirate the phalloidin solution and wash the cells three times with PBS.

-

Carefully remove the coverslips from the wells and mount them onto glass slides using a mounting medium, with the cell-side down.

-

-

Imaging and Analysis:

-

Visualize the stained cells using a fluorescence microscope with the appropriate filter sets.

-

Capture images and analyze for changes in stress fiber integrity, cell shape, and cortical actin distribution between treated and control groups.

-

In Vitro Wound Healing (Scratch) Assay

This assay is used to assess the effect of this compound on cell migration.

Materials:

-

Cells of interest

-

6-well or 12-well tissue culture plates

-

This compound (H-1152) stock solution

-

Vehicle control

-

Sterile 200 µL or 1000 µL pipette tip

-

Culture medium (serum-free or low-serum medium is often used during the migration phase)

-

Inverted microscope with a camera

Procedure:

-

Cell Seeding:

-

Seed cells into the wells of a multi-well plate at a density that will form a confluent monolayer within 24 hours.

-

-

Creating the "Wound":

-

Once the cells have formed a confluent monolayer, gently create a scratch or "wound" in the center of the monolayer using a sterile pipette tip.[7]

-

Try to create scratches of a consistent width.

-

-

Washing and Treatment:

-

Wash the wells twice with PBS to remove dislodged cells and debris.[7]

-

Replace the medium with fresh culture medium (e.g., serum-free) containing the desired concentrations of this compound or vehicle control.

-

-

Imaging:

-

Immediately after adding the treatment, capture images of the scratch at designated locations (it is helpful to mark the plate for consistent imaging). This is the 0-hour time point.

-

Place the plate in a 37°C incubator.

-

Capture images of the same locations at regular intervals (e.g., 6, 12, 24, 48 hours) to monitor the closure of the wound.

-

-

Data Analysis:

-

Measure the area of the cell-free region at each time point for each condition. Image analysis software such as ImageJ can be used for this purpose.

-

Calculate the percentage of wound closure over time for each treatment group and compare the migration rates.

-

In Vitro Kinase Assay

This assay can be used to confirm the direct inhibitory effect of this compound on ROCK activity.

Materials:

-

Recombinant active ROCK enzyme

-

Specific ROCK substrate (e.g., a peptide containing the ROCK phosphorylation site)

-

This compound (H-1152) at various concentrations

-

Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA)

-

[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay)

Procedure (based on a radioactive assay):

-

Reaction Setup:

-

In a microcentrifuge tube or 96-well plate, combine the kinase assay buffer, the ROCK substrate, and varying concentrations of this compound.

-

Include a no-inhibitor control and a no-enzyme control.

-

-

Enzyme Addition:

-

Add the recombinant ROCK enzyme to each reaction except the no-enzyme control.

-

Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[13]

-

-

Initiation of Reaction:

-

Start the kinase reaction by adding [γ-³²P]ATP.[5]

-

Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

-

-

Stopping the Reaction:

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid) or by spotting the reaction mixture onto a phosphocellulose paper.

-

-

Detection and Quantification:

-

If using phosphocellulose paper, wash away the unincorporated [γ-³²P]ATP.

-

Quantify the amount of ³²P incorporated into the substrate using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

-

Conclusion

This compound is a powerful and selective research tool for investigating the multifaceted roles of the RhoA/ROCK signaling pathway in regulating the actin cytoskeleton. Its ability to induce rapid and profound changes in actin-based structures makes it invaluable for studies on cell migration, adhesion, and morphology. The experimental protocols provided in this guide offer a starting point for researchers to explore the effects of this potent inhibitor in their specific cellular systems. A thorough understanding of how this compound modulates the actin cytoskeleton will continue to provide critical insights into fundamental cellular processes and may pave the way for novel therapeutic strategies targeting diseases driven by aberrant ROCK signaling.

References

- 1. researchgate.net [researchgate.net]